molecular formula C8H7BrClF B567013 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene CAS No. 1260809-91-3

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene

Cat. No. B567013
CAS RN: 1260809-91-3
M. Wt: 237.496
InChI Key: GXTAPCZZZBYYPK-UHFFFAOYSA-N
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Description

The compound “4-(2-Bromoethyl)-2-chloro-1-fluorobenzene” is likely a halogenated aromatic compound. Halogenated compounds are often used in organic synthesis due to their reactivity .


Synthesis Analysis

While specific synthesis methods for “4-(2-Bromoethyl)-2-chloro-1-fluorobenzene” are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of “4-(2-Bromoethyl)-2-chloro-1-fluorobenzene” would likely consist of a benzene ring substituted with a bromoethyl group, a chlorine atom, and a fluorine atom .

Scientific Research Applications

Precursor for Ionic Liquids

The compound was synthesized in near quantitative yields via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol as a versatile precursor for ionic liquids (ILs) .

Fluorinated Ionic Liquids

The preparation of fluorinated ionic liquids has been reported to a lesser extent due to limited synthetic pathways and availability of starting materials but has shown remarkable properties . This makes the pursuit of such novel systems worthwhile .

Nucleophilic Aromatic Substitution

Perfluoropyridine (PFP) serves as a remarkably versatile feedstock for nucleophilic aromatic substitution (SNAr), exhibiting its reactivity towards a wide array of O-, N-, S-, and C-nucleophiles . The compound selectively targets the 4-position .

properties

IUPAC Name

4-(2-bromoethyl)-2-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTAPCZZZBYYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCBr)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695323
Record name 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260809-91-3
Record name 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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